5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE
Description
Properties
IUPAC Name |
5-nitro-4-N-[3-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5O2/c12-11(13,14)6-2-1-3-7(4-6)18-10-8(19(20)21)9(15)16-5-17-10/h1-5H,(H3,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUGHBARHCXUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE typically involves the reaction of 3-(trifluoromethyl)aniline with 5-nitropyrimidine-4,6-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents such as potassium permanganate may be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Electronic Effects
- This may enhance interactions with biological targets requiring electron-deficient aromatic systems.
- The nitro group (common to all compounds) further withdraws electrons, stabilizing negative charge and influencing redox properties.
Lipophilicity and Solubility
Pharmacological Potential
- The nitro group in all compounds may act as a pharmacophore, enabling interactions with enzymes or receptors via hydrogen bonding or charge transfer.
- The trifluoromethyl group’s metabolic resistance could prolong half-life in vivo, a known advantage in drug design .
Biological Activity
5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a nitro group and a trifluoromethyl group, which are known to enhance the metabolic stability and bioavailability of compounds. The presence of these functional groups influences its chemical reactivity and biological interactions.
Anticancer Potential
Research indicates that 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance, it has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which is often targeted in cancer therapy .
The compound's mechanism involves the inhibition of key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation. Additionally, it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of the AKT/mTOR pathway .
Case Studies and Research Findings
- Inhibition of DHFR : A study demonstrated that derivatives similar to 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE showed high affinity for DHFR, indicating a potential for developing new anticancer agents targeting this enzyme .
- Cytotoxicity Assessments : In cytotoxicity assays against glioma cells, the compound exhibited low cytotoxicity towards normal astrocytes while effectively reducing glioma cell viability . This selectivity suggests its potential as a safer therapeutic option.
- Synthesis and Derivatives : The compound can be synthesized from 4-(trifluoromethyl)aniline and 2,4-dichloropyrimidine via nitration. Variants of this compound have been synthesized to explore structure-activity relationships (SAR) that enhance its biological efficacy.
Comparative Analysis
The following table summarizes some key properties and activities of 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE compared to other pyrimidine derivatives:
| Compound Name | Molecular Formula | Activity | Target Enzyme |
|---|---|---|---|
| 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE | C11H8F3N5O2 | Anticancer | DHFR |
| Pyrido[2,3-d]pyrimidine | C10H9N5O | Anticancer | DHFR |
| 6-(2,4-difluorophenoxy)-5-methylsulfonylamino-1-indanone | C12H10F2N2O3S | Anti-inflammatory | COX |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
